molecular formula C16H14N2O4S B6521985 2-(4-acetylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 932991-32-7

2-(4-acetylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6521985
CAS RN: 932991-32-7
M. Wt: 330.4 g/mol
InChI Key: ZHYDOYXIKUUVEU-UHFFFAOYSA-N
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Description

The compound “2-(4-acetylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione” is a complex organic molecule. It contains an acetylphenyl group, a benzothiadiazine group, and a trione group. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the acetyl group could undergo nucleophilic acyl substitution reactions, while the benzothiadiazine ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, particularly if it shows promising biological activity. Future research could also focus on improving the synthesis of this compound and exploring its potential applications .

properties

IUPAC Name

2-(4-acetylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11(19)12-7-9-13(10-8-12)18-16(20)17(2)14-5-3-4-6-15(14)23(18,21)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYDOYXIKUUVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetylphenyl)-4-methyl-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

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